Sodium citrate

Overview

Description

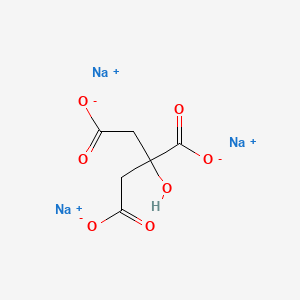

Sodium citrate, known chemically as trithis compound, is the sodium salt of citric acid. It appears as a white, crystalline powder or granular crystals, which are slightly deliquescent in moist air and freely soluble in water. This compound is widely used in the food and beverage industry as a flavoring agent, acidity regulator, and preservative. It also has significant applications in the medical field as an alkalinizing agent and anticoagulant .

Mechanism of Action

Target of Action

Sodium citrate primarily targets acidic environments in the body, such as the stomach and urine . It also targets free calcium ions in the blood, acting as an anticoagulant by chelating these ions .

Mode of Action

As a weak base, this compound reacts with hydrochloric acid in the stomach, raising the pH . It is further metabolized to bicarbonate, which then acts as a systemic alkalizing agent, raising the pH of the blood and urine . In terms of its anticoagulant properties, this compound chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa. This inhibits the extrinsic initiation of the coagulation cascade .

Biochemical Pathways

This compound is involved in diverse biochemical pathways influencing cell metabolism and function . It is synthesized de novo and is highly abundant in the circulation. Cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . Citrate is critical to maintaining metabolic homeostasis . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .

Pharmacokinetics

The pharmacokinetics of this compound in critically ill patients have been studied . Total body clearance of citrate was found to be normal in noncirrhotic critically ill patients but significantly reduced in cirrhotic patients . Citrate peak concentrations and concentration over time were increased in cirrhotic patients . Volumes of distribution were similar .

Result of Action

The result of this compound’s action is a neutralization of excess acid in the blood and urine . It also acts as a diuretic and increases the urinary excretion of calcium . As an anticoagulant, it prevents the activation of the clotting cascade .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, as a chelating agent, this compound can bind to metal ions that may be present in the water used in formulations or those that are naturally found on the skin and in the environment . This binding process helps to inhibit the metals’ ability to affect the product’s stability and appearance .

Biochemical Analysis

Biochemical Properties

Sodium citrate plays a significant role in biochemical reactions. It is involved in the citrate utilization process, which involves the enzyme citrase. Citrase breaks down citrate to oxaloacetate and acetate . Oxaloacetate is further broken down to pyruvate and carbon dioxide (CO2) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by buffering excess hydrogen ions, potentially reversing acidosis, increasing the plasma bicarbonate concentration, and raising blood pH .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, the use of this compound and ammonium salts results in the production of sodium bicarbonate (NaHCO3) and ammonia (NH3), leading to an alkaline pH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the method of analysis for this compound in pharmaceutical quality control laboratories involves several steps, including the preparation of solution S, reactions of citrates, and the appearance of the solution .

Dosage Effects in Animal Models

It is known that this compound is commonly used as an anticoagulant in blood collection tubes for clinical laboratory tests .

Metabolic Pathways

This compound is involved in the citrate metabolic pathway. The breakdown of citrate to oxaloacetate and acetate involves the enzyme citrase . Oxaloacetate is further metabolized to pyruvate and CO2 .

Transport and Distribution

It is known that this compound is commonly used in blood collection tubes, suggesting that it can be distributed in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its role in buffering hydrogen ions and raising blood pH, it is likely to be found in areas of the cell where pH regulation is crucial .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, where citric acid (C₆H₈O₇) reacts with sodium hydroxide (NaOH) to form this compound (Na₃C₆H₅O₇) and water (H₂O):

C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing citric acid with sodium carbonate or sodium bicarbonate. The process involves dissolving citric acid in water, followed by the gradual addition of sodium carbonate or sodium bicarbonate until the pH reaches the desired level. The solution is then evaporated to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Sodium citrate primarily undergoes neutralization reactions due to its basic nature. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

Neutralization: this compound is formed by neutralizing citric acid with sodium hydroxide or sodium carbonate.

Complexation: this compound can form complexes with metal ions such as calcium, magnesium, and iron, which is useful in various applications like water softening and as an anticoagulant.

Major Products Formed:

Neutralization: this compound and water.

Complexation: Metal-citrate complexes, which are stable and soluble in water.

Scientific Research Applications

Sodium citrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent to maintain pH levels in chemical reactions and solutions.

Biology: Employed in the preparation of biological buffers and as an anticoagulant in blood collection and storage.

Medicine: Used to treat metabolic acidosis and chronic kidney disease by neutralizing excess acid in the blood and urine. .

Industry: Utilized in food and beverage production as a preservative, emulsifier, and acidity regulator. .

Comparison with Similar Compounds

- Monosodium citrate

- Dithis compound

- Citric acid

Comparison:

- Monothis compound and dithis compound are also salts of citric acid but contain fewer sodium ions compared to trithis compound. This difference in sodium content affects their solubility and buffering capacity.

- Citric acid is the parent compound of this compound and is a weak organic acid. Unlike this compound, citric acid is not used as an anticoagulant but is widely used as a flavoring agent and preservative in the food industry .

This compound stands out due to its higher sodium content, making it more effective as a buffering agent and anticoagulant. Its ability to chelate metal ions also adds to its versatility in various applications.

Properties

| Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. | |

CAS No. |

68-04-2 |

Molecular Formula |

C6H8Na3O7+3 |

Molecular Weight |

261.09 g/mol |

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1 |

InChI Key |

HRXKRNGNAMMEHJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+] |

boiling_point |

BP: Decomposes at red heat /Dihydrate/ |

melting_point |

>300 °C |

| 68-04-2 994-36-5 |

|

physical_description |

Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder |

Pictograms |

Irritant |

shelf_life |

STABLE IN AIR /DIHYDRATE/ NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/ |

solubility |

29.4g/L White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/ Solubility in water, g/100ml at 25 °C: 42.5 |

Synonyms |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)

![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)